molecular formula C16H17ClN4O5S B2759186 N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide CAS No. 899962-30-2

N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide

Cat. No. B2759186
CAS RN: 899962-30-2
M. Wt: 412.85
InChI Key: DCPBPXPIQNLNJM-UHFFFAOYSA-N
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Description

N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN4O5S and its molecular weight is 412.85. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Binding Studies

Research on compounds with intricate structures often focuses on their molecular interactions with biological receptors. For example, studies on molecules like pyrazole derivatives have explored their binding to specific receptors, such as the CB1 cannabinoid receptor. These studies utilize methods like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) to model interactions and predict activity (Shim et al., 2002). This type of research can elucidate how compounds might be used to modulate receptor activity for therapeutic purposes.

Synthetic Methodologies and Chemical Transformations

Another area of focus is the development of novel synthetic approaches for complex molecules. Studies such as those by Mamedov et al. (2016) have introduced new synthetic pathways, for instance, for the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement (Mamedov et al., 2016). These methodologies enhance the toolkit available for creating derivatives of complex molecules, potentially leading to novel applications in various fields including materials science and drug development.

Characterization and Bioactivity Studies

The synthesis and characterization of new compounds often lead to the exploration of their potential bioactivities. For example, research into pyrazole derivatives and their structural characterization has laid the groundwork for investigating their antitumor, antifungal, and antibacterial activities (Titi et al., 2020). This process involves a range of spectroscopic and crystallographic techniques to understand the compounds' structures, followed by biological assays to evaluate their efficacy against various disease models.

Advanced Materials and Sensor Development

Complex molecules are also studied for their potential applications in the development of advanced materials and sensors. For instance, fluorescent probes based on specific chemical frameworks have been designed for detecting biochemically relevant species, such as hydrogen peroxide, which is crucial for understanding oxidative stress in biological systems (Cai et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit themitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production.

Mode of Action

The compound likely interacts with its target by binding to the active site, thereby inhibiting the function of the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death.

Biochemical Pathways

The inhibition of the mitochondrial cytochrome-bc1 complex affects the electron transport chain . This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP, such as cell growth and division.

Pharmacokinetics

Similar compounds have been found to be of temporary and low toxicity . , suggesting that they may have low bioavailability when administered topically.

Result of Action

The primary result of the compound’s action is the inhibition of cell growth and division due to the decrease in ATP production . This can lead to cell death, making the compound effective against organisms that rely on the targeted biochemical pathway.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. , suggesting that it may persist in the environment for a long time. Furthermore, it is likely to bioaccumulate in aquatic organisms , which could have implications for aquatic ecosystems.

properties

IUPAC Name

N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O5S/c1-9(22)6-18-15(23)16(24)19-14-12-7-27(25,26)8-13(12)20-21(14)11-4-2-3-10(17)5-11/h2-5,9,22H,6-8H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPBPXPIQNLNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide

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